4-[(Oxane-2-carbonylamino)methyl]oxane-4-carboxylic acid
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Overview
Description
4-[(Oxane-2-carbonylamino)methyl]oxane-4-carboxylic acid is a complex organic compound characterized by the presence of two oxane rings, a carbonyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Oxane-2-carbonylamino)methyl]oxane-4-carboxylic acid typically involves multiple steps, including the formation of oxane rings and the introduction of functional groups. Common synthetic routes include:
Oxidation of Primary Alcohols: Primary alcohols can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ and H₂SO₄).
Hydrolysis of Nitriles: Nitriles can be hydrolyzed to carboxylic acids through nucleophilic attack by cyanide ion on an alkyl halide, followed by hydrolysis.
Carboxylation of Grignard Reagents: Grignard reagents can react with carbon dioxide to form carboxylic acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes or the use of advanced catalytic systems to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-[(Oxane-2-carbonylamino)methyl]oxane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), Jones reagent (CrO₃ and H₂SO₄).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Acid Catalysts: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxane derivatives.
Scientific Research Applications
4-[(Oxane-2-carbonylamino)methyl]oxane-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Oxane-2-carbonylamino)methyl]oxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[(Oxane-2-carbonylamino)methyl]oxane-4-carboxylic acid is unique due to its dual oxane ring structure and the presence of both carbonyl and carboxylic acid functional groups
Properties
IUPAC Name |
4-[(oxane-2-carbonylamino)methyl]oxane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c15-11(10-3-1-2-6-19-10)14-9-13(12(16)17)4-7-18-8-5-13/h10H,1-9H2,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTSDAIUWBSFEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C(=O)NCC2(CCOCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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